

natural occurrence and background levels of Cesium-135

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cesium-135

Cat. No.: B1237729

[Get Quote](#)

An In-depth Technical Guide on the Natural Occurrence and Background Levels of **Cesium-135**

Introduction

Cesium-135 (^{135}Cs) is a long-lived radioactive isotope of cesium, an alkali metal. Unlike the stable and naturally occurring Cesium-133, ^{135}Cs is primarily of anthropogenic origin, produced through nuclear fission.^{[1][2]} Its extremely long half-life and mobility in certain environmental conditions present a long-term consideration for nuclear waste management and environmental monitoring.^{[1][3]} This guide provides a comprehensive overview of the natural occurrence, background levels, production mechanisms, and analytical methodologies for **Cesium-135**, intended for researchers, scientists, and professionals in drug development.

Natural Occurrence and Background Levels

Naturally occurring cesium consists of a single stable isotope, Cesium-133 (^{133}Cs).^{[4][5]} Therefore, **Cesium-135** is not found in the natural environment in the absence of anthropogenic activities. The background levels of ^{135}Cs observed today are a direct result of human activities related to nuclear technology.

Anthropogenic Sources

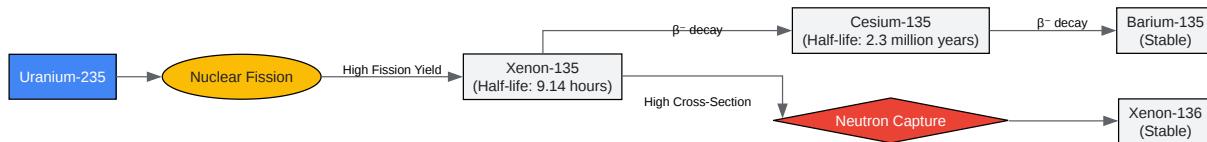
The primary sources of **Cesium-135** in the environment are:

- Nuclear Fission: ^{135}Cs is a significant fission product of uranium and plutonium in nuclear reactors and was also produced during atmospheric nuclear weapons testing.[1][2]
- Radioactive Fallout: Atmospheric nuclear weapons tests conducted from 1945 until the 1980s dispersed radioactive isotopes, including ^{135}Cs , globally.[2] This has resulted in a worldwide distribution of **Cesium-135** in soils and sediments.[4]
- Nuclear Waste: **Cesium-135** is a component of spent nuclear fuel and high-level radioactive waste, making it a key nuclide of interest for the long-term safety assessment of geological repositories.[4][6][7]

Environmental Abundance

While ubiquitous, the concentration of **Cesium-135** in the environment is generally low. For context, the concentration of the more commonly monitored Cesium-137 in surface soil from fallout typically ranges from 0.1 to 1 picocurie per gram (pCi/g).[4] Due to its significantly longer half-life and lower specific activity, the activity concentration of **Cesium-135** is much lower than that of Cesium-137 for a given number of atoms.

The stable ^{133}Cs is found in the Earth's crust at an average concentration of about 1.9 milligrams per kilogram (mg/kg) and in seawater at approximately 0.5 micrograms per kilogram ($\mu\text{g/kg}$).[4]

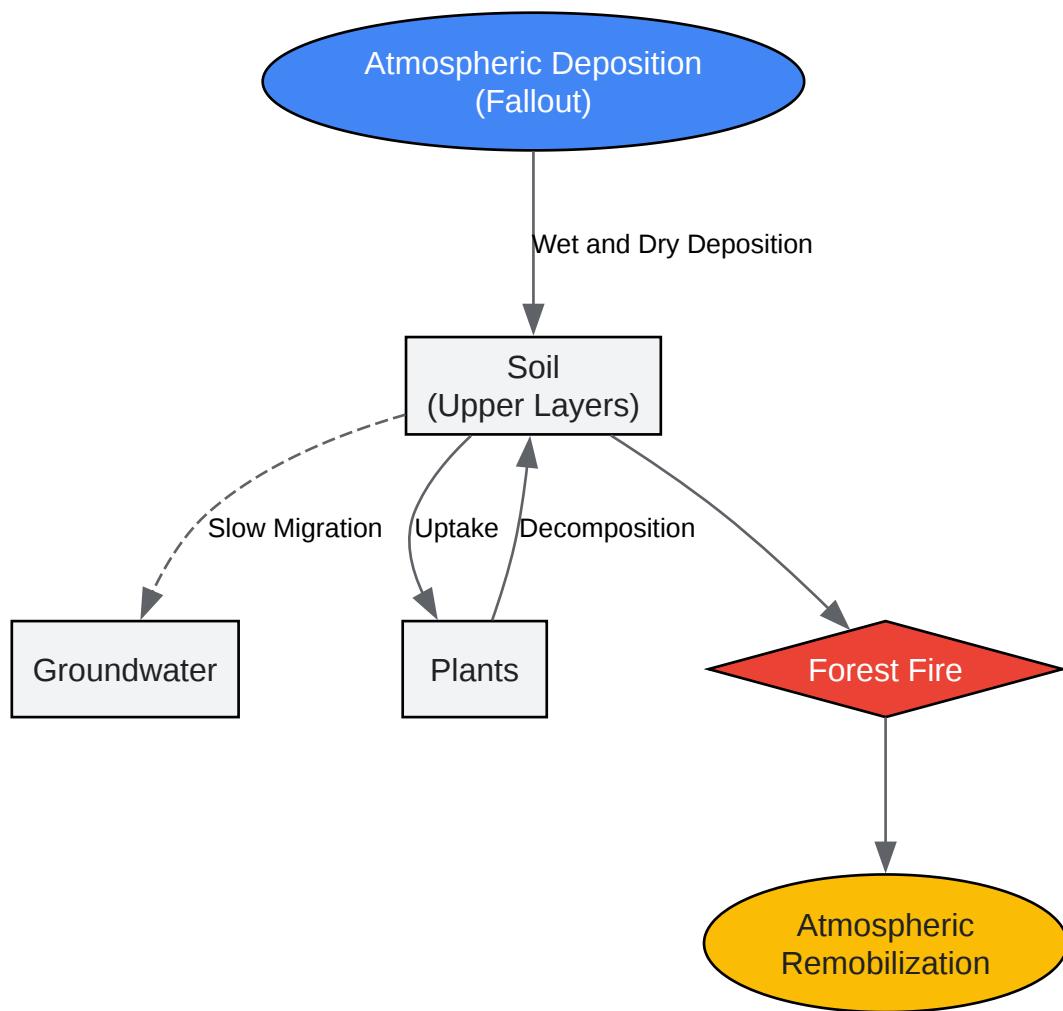

Physicochemical Properties and Production

A summary of the key properties of **Cesium-135** is presented in the table below.

Property	Value
Half-life	2.3 million years[4][8][9]
Decay Mode	Beta (β^-)[8]
Decay Product	Barium-135 (stable)[8]
Beta Decay Energy	0.269 MeV[8]
Specific Activity	0.0012 Ci/g (4.44×10^7 Bq/g)[4]
Fission Yield (from ^{235}U thermal fission)	Approximately 6.41% to 7%[4][10][11]

Production Pathway

Cesium-135 is primarily formed through the beta decay of its precursor, Xenon-135 (^{135}Xe), which is a direct product of nuclear fission. The production of ^{135}Cs in a nuclear reactor is influenced by the very high thermal neutron capture cross-section of ^{135}Xe . A significant portion of ^{135}Xe can be transmuted to the stable Xenon-136 by capturing a neutron before it can decay to ^{135}Cs .^{[2][8][12]} This process reduces the overall yield of ^{135}Cs in thermal reactors.



[Click to download full resolution via product page](#)

Production and decay pathway of **Cesium-135**.

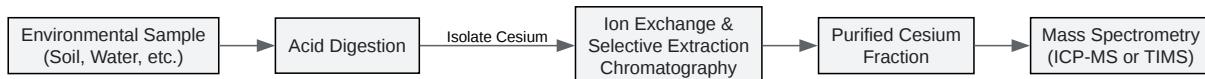
Environmental Transport

The environmental mobility of cesium is generally low. It tends to bind strongly to soil particles, particularly clays and loams, which limits its migration into groundwater.^{[4][13]} Most cesium contamination is found in the upper 20-40 cm of the soil column.^[13] However, the high water solubility of some cesium compounds is a concern for its potential long-term migration from waste repositories.^[3] Forests can act as significant sinks for atmospheric cesium, but events such as forest fires can lead to its remobilization.^[14]

[Click to download full resolution via product page](#)

Environmental transport pathways for **Cesium-135**.

Experimental Protocols for Detection and Quantification


The measurement of **Cesium-135** is challenging due to its long half-life, low-energy beta emission, and isobaric interference from Barium-135.^{[15][16][17]} Radiometric counting methods are generally not sensitive enough.^[15] Therefore, mass spectrometric techniques are the methods of choice.

Sample Preparation and Chemical Separation

Accurate measurement of ^{135}Cs requires extensive sample preparation to isolate it from the sample matrix and, crucially, from interfering isobars (^{135}Ba) and elements that can suppress ionization (e.g., Rubidium).[15][16][18]

A generalized workflow is as follows:

- **Sample Digestion:** Environmental samples (soil, sediment, water) are typically digested using strong acids (e.g., HNO_3 , HF, HClO_4) to bring the cesium into solution.
- **Chemical Separation:** A multi-step chromatographic separation is employed to isolate cesium. This often involves:
 - **Ion Exchange Chromatography:** Using resins to separate cesium from the bulk of the sample matrix.
 - **Selective Extraction Chromatography:** Employing specific resins that have a high affinity for cesium to achieve a clean separation from barium and rubidium.[18]

[Click to download full resolution via product page](#)

Workflow for the analysis of **Cesium-135**.

Mass Spectrometric Analysis

- **Inductively Coupled Plasma Mass Spectrometry (ICP-MS):** This is a widely used technique for detecting trace and ultra-trace elements.[18] High-resolution ICP-MS is necessary to resolve ^{135}Cs from potential molecular interferences. The sample is introduced into a high-temperature plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio.
- **Thermal Ionization Mass Spectrometry (TIMS):** TIMS is another highly sensitive and precise technique for measuring isotope ratios.[15][18] The purified cesium sample is deposited onto a metal filament, which is then heated to ionize the cesium atoms. TIMS can provide very accurate measurements of the $^{135}\text{Cs}/^{137}\text{Cs}$ ratio.

Isotope Ratio Analysis

The isotopic ratio of $^{135}\text{Cs}/^{137}\text{Cs}$ is a powerful forensic tool for identifying the source of cesium contamination.^{[6][15][16][19]} This is because the ratio varies depending on the type of nuclear reactor, the fuel used, and the conditions of a nuclear detonation.^{[16][17]} For example, the $^{135}\text{Cs}/^{137}\text{Cs}$ ratio can help distinguish between fallout from nuclear weapons testing and releases from nuclear power plant accidents.^[19]

Conclusion

Cesium-135, while not naturally occurring, is a significant long-lived radionuclide in the environment due to anthropogenic nuclear activities. Its low mobility in soil is contrasted by concerns over its long-term fate in nuclear waste repositories. The analytical challenges posed by its detection have been overcome through the development of sophisticated chemical separation techniques coupled with high-sensitivity mass spectrometry. The measurement of the $^{135}\text{Cs}/^{137}\text{Cs}$ isotopic ratio provides a valuable tool for environmental forensics. A thorough understanding of the behavior and quantification of **Cesium-135** is essential for the long-term management of nuclear waste and the protection of the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cesium-135 → Area → Sustainability [lifestyle.sustainability-directory.com]
- 2. Isotopes of caesium - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. hpschapters.org [hpschapters.org]
- 5. Cesium Faq [cs.rochester.edu]
- 6. Recent progress of ^{135}Cs concentration and $^{135}\text{Cs}/^{137}\text{Cs}$ isotopic ratio measurement [inis.iaea.org]
- 7. osti.gov [osti.gov]

- 8. Caesium-135 [chemeurope.com]
- 9. Cesium-135 - isotopic data and properties [chemlin.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Caesium - Wikipedia [en.wikipedia.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. epa.gov [epa.gov]
- 15. Purification and measurement of 135Cs/137Cs in nuclear debris - American Chemical Society [acs.digitellinc.com]
- 16. Measurement of 135cs | Ocean and Earth Science, National Oceanography Centre Southampton | University of Southampton [southampton.ac.uk]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [natural occurrence and background levels of Cesium-135]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237729#natural-occurrence-and-background-levels-of-cesium-135>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com